molecular formula C10H14ClN B1385341 3-Chloro-4-methyl-N-propylaniline CAS No. 857007-95-5

3-Chloro-4-methyl-N-propylaniline

Cat. No. B1385341
CAS RN: 857007-95-5
M. Wt: 183.68 g/mol
InChI Key: JOJSLNVLFPWDCE-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-N-propylaniline is a chemical compound with the molecular formula C10H14ClN . It is used in proteomics research . It is a brown solid with a mild odor .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight is 183.68 .

Scientific Research Applications

1. Synthetic Chemistry and Chemical Reactions

The reduction of similar chloro-N-phenylpropanamides with lithium aluminium hydride can yield amines, including N-propylaniline, indicating the potential use of related compounds in synthetic chemistry (Vilhelmsen, Ostergaard, Nielsen, & Hammerum, 2008).

2. Electropolymerization

Electropolymerization studies involving 2-propylaniline have led to the creation of poly(2-propylaniline) films soluble in weakly polar organic solvents and exhibiting electroactivity, hinting at its potential in polymer science and materials engineering (Bidan, Geniés, & Penneau, 1989).

3. Photolysis and Chemical Characterization

Studies on photolysis of similar compounds like 4-chloroaniline have provided insights into the generation and reactivity of certain cations, contributing to our understanding of chemical reaction mechanisms, which could be relevant for compounds like 3-Chloro-4-methyl-N-propylaniline (Guizzardi et al., 2001).

4. Environmental Chemistry and Remediation

Research into the dehalogenation of chloroanilines in methanogenic aquifers shows the potential for bioremediation of environments contaminated with chloroaniline-based compounds, which could include derivatives like this compound (Kuhn & Suflita, 1989).

5. Liquid-Liquid Extraction Applications

A study exploring the use of 4-Methyl-N-n-octylaniline for the liquid-liquid extraction of toxic metals like lead(II) suggests possible applications of related compounds in the field of analytical and environmental chemistry (Gavali, Shivankar, & More, 2021).

Safety and Hazards

3-Chloro-4-methyl-N-propylaniline is harmful if swallowed and toxic in contact with skin. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction . It is also poisonous by ingestion, intravenous, and intraperitoneal routes . When heated to decomposition, it emits toxic fumes of Cl and NOx .

properties

IUPAC Name

3-chloro-4-methyl-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-3-6-12-9-5-4-8(2)10(11)7-9/h4-5,7,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJSLNVLFPWDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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